Heterobifunctional Architecture Enables Sequential Conjugation
DSG (CAS 79642-50-5) possesses two identical NHS ester groups at each terminus of a 5-atom (7.7 Å) spacer arm; upon exposure to amine-containing molecules, it crosslinks indiscriminately, generating dimers, oligomers, and higher-order aggregates . In contrast, CAS 116920-04-8 presents only one NHS ester terminus and one free –COOH terminus, enabling sequential activation (e.g., EDC/NHS chemistry on the free acid) to achieve defined, two-step heteroconjugation without uncontrolled crosslinking [1]. A direct demonstration of this sequential conjugation capability was reported by Boswell et al. (2006), where a mono-NHS-glutarate-CHX-A" chelator was conjugated site-specifically to the N-terminus of octreotide in solution phase, yielding a single, fully characterized product (confirmed by ¹H-NMR and MS) rather than a heterogeneous mixture [2].
| Evidence Dimension | Number of reactive NHS ester termini per molecule |
|---|---|
| Target Compound Data | 1 NHS ester + 1 free –COOH (heterobifunctional) |
| Comparator Or Baseline | DSG: 2 NHS ester termini (homobifunctional) |
| Quantified Difference | Heterobifunctional yields defined, single-product conjugates (1:1 stoichiometry); homobifunctional DSG yields oligomeric mixtures with variable stoichiometry |
| Conditions | Solution-phase peptide conjugation, pH 7–9 aqueous buffer with organic co-solvent [2] |
Why This Matters
Sequential conjugation enables defined drug-to-antibody ratios (DAR) and homogeneous conjugate populations—a critical quality attribute for ADC development and any application requiring batch-to-batch reproducibility.
- [1] Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. Chapter 3: Zero-Length Crosslinkers; Chapter 17: Preparation of Antibody-Drug Conjugates. View Source
- [2] Boswell, C., Clifford, T., Biddlecombe, G., Lewis, J., & Brechbiel, M. (2006). A novel CHX-A" bifunctional chelator for N-terminal modification: Synthesis, characterization, and validation via Y-86 microPET/CT. Journal of Nuclear Medicine, 47(suppl 1), 503P. View Source
